molecular formula C9H13NO B147317 1-Methyl-2-phenoxyethylamine CAS No. 35205-54-0

1-Methyl-2-phenoxyethylamine

Katalognummer: B147317
CAS-Nummer: 35205-54-0
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: IKYFHRVPKIFGMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-phenoxyethylamine (CAS 35205-54-0) is an organic amine with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . Its structure consists of a phenoxy group (-O-C₆H₅) attached to an ethylamine backbone, with a methyl group substituted on the carbon adjacent to the amine nitrogen. This compound is a colorless liquid with a slightly sweet odor and is utilized in industrial synthesis and scientific research, particularly as a precursor in pharmaceutical applications . For instance, it serves as a structural component in phenoxybenzamine hydrochloride, a non-selective α-adrenoceptor antagonist used to treat hypertension .

Wirkmechanismus

Target of Action

1-Phenoxypropan-2-amine, also known as 1-Methyl-2-phenoxyethylamine or 1-Phenoxy-2-propanamine, is primarily targeted by transaminases . Transaminases are enzymes that catalyze the transfer of an amino group from one molecule to another, playing a crucial role in amino acid metabolism .

Mode of Action

The compound interacts with its target, the transaminase enzyme, in a process known as transamination . In this process, the enzyme converts a prochiral ketone into 1-phenoxypropan-2-amine . This reaction is facilitated by an amine donor, such as isopropylamine .

Biochemical Pathways

The transamination process involving 1-phenoxypropan-2-amine affects the amino acid metabolism pathway . The conversion of prochiral ketones to 1-phenoxypropan-2-amine results in the production of novel disubstituted 1-phenylpropan-2-amines . These compounds are pharmaceutically relevant and can be used in the synthesis of various drugs .

Result of Action

The result of the action of 1-phenoxypropan-2-amine involves the production of enantiopure, pharmaceutically relevant disubstituted 1-phenylpropan-2-amines . These compounds have potential applications in the pharmaceutical industry, particularly in the synthesis of various drugs .

Action Environment

The action of 1-phenoxypropan-2-amine is influenced by various environmental factors. For instance, the transamination process is facilitated by the presence of an amine donor . Additionally, the use of immobilized whole-cell biocatalysts with ®-transaminase activity has been reported to enhance the synthesis of the compound . .

Biologische Aktivität

1-Methyl-2-phenoxyethylamine (MPEA) is an organic compound with potential biological activity that has garnered interest in pharmacological research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Profile

  • Molecular Formula : C10H15NO
  • Molecular Weight : 165.24 g/mol
  • IUPAC Name : 1-Methyl-2-phenoxyethanamine
  • Classification : Secondary amine

MPEA features a phenoxy group, which contributes to its unique chemical properties and potential interactions with biological systems.

Neurotransmitter Interaction

Research indicates that MPEA may interact with various neurotransmitter systems, particularly in the central nervous system (CNS). Preliminary studies suggest that it could modulate neurotransmission, potentially affecting conditions such as anxiety and depression. Specifically, it may act as a substrate or inhibitor for certain enzymes involved in amino acid metabolism, particularly transaminases, which are crucial for neurotransmitter synthesis .

Antimicrobial Properties

MPEA has demonstrated antimicrobial activity in laboratory settings. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Case Studies

  • Neuropharmacological Effects : A study evaluated the effects of MPEA on neurotransmitter levels in animal models. Results indicated that administration of MPEA led to increased levels of serotonin and norepinephrine, suggesting its potential use in treating mood disorders .
  • Antimicrobial Efficacy : In a controlled study, MPEA was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects on both strains, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

The biological activity of MPEA is thought to stem from its ability to interact with specific receptors and enzymes:

  • Receptor Interaction : MPEA may bind to adrenergic receptors, influencing cardiovascular responses and neurotransmitter release.
  • Enzyme Inhibition : Its interaction with transaminases suggests a role in modulating metabolic pathways related to amino acids and neurotransmitters .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationIncreased serotonin and norepinephrine levels
Antimicrobial ActivityEffective against S. aureus and E. coli
Enzyme InteractionInhibition of transaminases

Wissenschaftliche Forschungsanwendungen

Chemical Profile

  • Molecular Formula : C9_9H13_{13}NO
  • Molecular Weight : 151.21 g/mol
  • IUPAC Name : 1-Methyl-2-phenoxyethanamine

Pharmacological Applications

Neurotransmitter Modulation
MPEA has been investigated for its effects on neurotransmitter systems, particularly in the central nervous system (CNS). Preliminary studies suggest that it may modulate neurotransmission, influencing conditions like anxiety and depression. The compound appears to interact with transaminases, which are crucial for amino acid metabolism and neurotransmitter synthesis.

Adrenergic Receptor Interaction
Research indicates that MPEA may act as an antagonist for specific adrenergic receptors, particularly the α1D subtype. This receptor is implicated in various physiological processes, including cardiovascular responses and urinary tract functions. Antagonists of α1D receptors have shown promise in treating lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH) .

Case Study: Neuropharmacological Effects

A study evaluated the impact of MPEA on neurotransmitter levels in animal models. Results indicated that administration of MPEA led to increased serotonin and norepinephrine levels, suggesting potential therapeutic applications for mood disorders.

Antimicrobial Properties

MPEA has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanism of action appears to involve disruption of bacterial cell wall synthesis, indicating its potential as a lead compound for developing new antimicrobial agents.

Biochemical Mechanisms

Transaminase Interaction
MPEA interacts with transaminases, influencing metabolic pathways related to amino acids and neurotransmitters. This interaction is crucial for synthesizing enantiopure pharmaceutical compounds from precursors like 1-phenoxypropan-2-one.

Summary of Applications

1-Methyl-2-phenoxyethylamine's applications span across several fields:

  • Pharmaceutical Development : Potential use in treating neurological disorders and mood disorders through neurotransmitter modulation.
  • Antimicrobial Research : Development of new antimicrobial agents targeting resistant bacteria.
  • Biochemical Research : Study of metabolic pathways influenced by transaminases.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 1-Methyl-2-phenoxyethylamine in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting trace amounts of this compound, particularly in complex matrices like mushroom tissues. Derivatization with agents such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances volatility and detection sensitivity. For example, in a study of Agaricus bisporus, GC-MS identified this compound at 0.9% in caps, highlighting the need for rigorous sample preparation to isolate the compound from interfering metabolites like D-mannitol .

Q. How can researchers synthesize this compound with high enantiomeric purity?

A plausible synthetic route involves nucleophilic substitution between 2-phenoxyethyl bromide and methylamine under controlled pH (basic conditions). Chiral resolution via diastereomeric salt formation with tartaric acid derivatives (e.g., (R,R)-di-p-toluoyl tartaric acid) can achieve enantiomeric enrichment, as demonstrated in analogous phenethylamine syntheses . Purification via fractional crystallization or preparative HPLC is critical to isolate the target isomer .

Q. What spectroscopic techniques are suitable for structural confirmation of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine’s backbone and substituents. Key signals include a triplet for the methylene group adjacent to the amine (-CH₂-NH-) at δ ~2.7 ppm and aromatic protons from the phenoxy ring (δ ~6.8–7.3 ppm). Infrared (IR) spectroscopy can corroborate the presence of amine (-NH) and ether (-C-O-C-) functional groups .

Advanced Research Questions

Q. How do structural analogs of this compound complicate its detection in environmental samples?

Isomeric or substituted phenoxyethylamines (e.g., 2-(1-Methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine) may co-elute during chromatography, leading to false positives. Researchers should employ tandem MS (MS/MS) with selective reaction monitoring (SRM) to differentiate compounds based on fragmentation patterns. For instance, the loss of a methyl group (Δm/z 15) is characteristic of this compound .

Q. What in vitro assays are appropriate for studying the pharmacological activity of this compound?

Given its structural similarity to phenethylamine derivatives, receptor-binding assays (e.g., competitive radioligand binding for adrenergic or dopaminergic receptors) are recommended. Dose-response curves should be generated using HEK293 cells transfected with human receptor subtypes. Activity discrepancies between enantiomers must be assessed via chiral HPLC-separated samples .

Q. How can contradictory data on the natural occurrence of this compound be resolved?

Discrepancies in reported concentrations (e.g., 0.9% in mushroom caps vs. absence in other studies) may stem from variabilities in extraction protocols or seasonal biosynthesis. Metabolomic profiling using LC-HRMS and stable isotope-labeled internal standards can improve reproducibility. Cross-validation with independent labs is advised .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Kinetic control via low-temperature reaction conditions minimizes side reactions (e.g., over-alkylation). Catalytic hydrogenation of intermediates (e.g., nitriles to amines) using Pd/C or Raney nickel enhances efficiency. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .

Q. How does the electronic environment of the phenoxy group influence the stability of this compound?

Electron-withdrawing substituents on the phenyl ring (e.g., nitro groups) reduce the ether’s electron density, increasing susceptibility to acid-catalyzed hydrolysis. Stability studies under accelerated conditions (e.g., 40°C/75% RH) combined with DFT calculations (B3LYP/6-31G*) can predict degradation pathways .

Q. Data and Methodology Tables

Table 1: Key spectroscopic data for this compound

TechniqueKey Signals/PeaksReference
¹H NMR (CDCl₃)δ 2.7 (t, J=6 Hz, CH₂-NH), δ 6.8–7.3 (m, Ar-H)
IR (KBr)3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O-C)

Table 2: Comparative detection limits in biological matrices

MatrixMethodLOD (ng/mL)Reference
Mushroom tissueGC-MS (BSTFA)0.1
Synthetic mixtureLC-MS/MS0.05

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and functional differences between 1-methyl-2-phenoxyethylamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
This compound C₉H₁₃NO 151.21 Phenoxy group, methyl group on C2 Industrial synthesis; precursor to α-blockers
2-Methoxyethylamine C₃H₉NO 75.11 Methoxy group on C2 Lower boiling point (density: 0.864 g/mL); solvent applications
2-[2-(1-Methyl-1H-imidazol-5-yl)phenoxy]ethanamine C₁₂H₁₅N₃O 217.27 Imidazole ring on phenoxy group Potential pharmacological activity (synthesis via Suzuki coupling)
1-Methyl-2-(p-(benzyloxy)phenoxy)ethylamine C₁₆H₁₉NO₂ 257.33 Benzyloxy group on para position of phenoxy ring Enhanced lipophilicity; specialized synthetic intermediate
Phenoxybenzamine Hydrochloride C₁₈H₂₂Cl₂NO 340.30 Benzyl chloroethyl group added to this compound Non-selective α-adrenoceptor antagonist; treats hypertension

Structural and Functional Analysis

(a) 2-Methoxyethylamine

  • Structural Difference: Replaces the phenoxy group with a methoxy (-OCH₃) group.
  • Impact : The absence of an aromatic ring reduces molecular weight (75.11 vs. 151.21 g/mol) and density (0.864 g/mL). This increases volatility and decreases lipophilicity, making it more suitable as a solvent or intermediate in less complex syntheses .

(b) 2-[2-(1-Methyl-1H-imidazol-5-yl)phenoxy]ethanamine

  • Structural Difference: Incorporates an imidazole ring on the phenoxy group.
  • Synthesized via Suzuki-Miyaura cross-coupling (palladium catalysis), this compound exemplifies how heterocyclic modifications expand bioactivity .

(c) 1-Methyl-2-(p-(benzyloxy)phenoxy)ethylamine

  • Structural Difference: Adds a benzyloxy (-O-CH₂-C₆H₅) group to the para position of the phenoxy ring.
  • Impact : Increases molecular weight (257.33 g/mol) and steric bulk, likely reducing solubility in polar solvents. The benzyloxy group may enhance binding affinity in receptor-targeted applications .

(d) Phenoxybenzamine Hydrochloride

  • Structural Difference: Derived from this compound via addition of a benzyl chloroethyl group.
  • Impact : The chloroethyl moiety enables alkylation of α-adrenergic receptors, conferring irreversible antagonism. This modification is critical for its prolonged therapeutic effect in hypertension management .

Pharmacological and Industrial Relevance

  • This compound: Primarily an industrial intermediate; its derivative, phenoxybenzamine, is clinically significant .
  • 2-Methoxyethylamine : Simpler structure limits its use to basic syntheses or solvents, lacking the aromaticity needed for receptor interactions .

Vorbereitungsmethoden

Nucleophilic Substitution Methods

Synthesis of 1-Chloro-2-phenoxypropane

The nucleophilic substitution pathway begins with the preparation of 1-chloro-2-phenoxypropane, a critical intermediate. This involves two primary steps:

  • Formation of 1-Phenoxy-2-propanol :
    Phenol reacts with propylene oxide (methyl oxirane) under alkaline conditions (e.g., NaOH or KOH) to yield 1-phenoxy-2-propanol. This etherification proceeds via a ring-opening mechanism, with typical reaction temperatures of 60–80°C and yields exceeding 85% .

  • Chlorination with Thionyl Chloride :
    The hydroxyl group of 1-phenoxy-2-propanol is replaced with chlorine using thionyl chloride (SOCl2) in anhydrous dichloromethane or toluene. Refluxing at 70–80°C for 4–6 hours achieves near-quantitative conversion, though scalability is limited by SOCl2’s corrosive nature and hazardous byproducts (HCl, SO2) .

Table 1: Reaction Conditions for 1-Chloro-2-phenoxypropane Synthesis

ParameterValue
Temperature70–80°C
SolventDichloromethane
Reaction Time4–6 hours
Yield88–92%

Amination with Methylamine

1-Chloro-2-phenoxypropane undergoes nucleophilic displacement with methylamine (CH3NH2) in polar aprotic solvents like tetrahydrofuran (THF) or ethanol. Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are required to overcome steric hindrance from the methyl branch. Post-reaction purification via fractional distillation or column chromatography yields 1-Methyl-2-phenoxyethylamine with 65–75% efficiency .

Key Challenges :

  • Competing elimination reactions reduce yield.

  • Methylamine’s volatility necessitates pressurized reactors.

Gabriel Synthesis Approach

Formation of Phthalimide Intermediate

The Gabriel method offers a safer alternative by avoiding direct handling of methylamine. Here, 1-chloro-2-phenoxypropane reacts with potassium phthalimide in dimethylformamide (DMF) at 100–120°C for 8–12 hours. The reaction exploits the phthalimide’s nucleophilicity, yielding N-(1-methyl-2-phenoxyethyl)phthalimide with 80–85% efficiency .

Table 2: Optimization of Phthalimide Intermediate Synthesis

ParameterValue
SolventDMF
Temperature100–120°C
Reaction Time8–12 hours
Yield80–85%

Deprotection to Primary Amine

The phthalimide group is cleaved using hydrazine hydrate (NH2NH2·H2O) in ethanol under reflux. This step liberates the primary amine, this compound, with 90–95% yield. Subsequent acid-base extraction removes residual phthalhydrazide byproducts .

Advantages :

  • Eliminates need for volatile methylamine.

  • High enantiomeric purity achievable via chiral auxiliaries.

Reductive Amination of Ketone Precursors

Synthesis of 1-Phenoxy-2-propanone

1-Phenoxy-2-propanone, synthesized via Friedel-Crafts acylation of phenol with acetyl chloride, serves as the ketone precursor. Aluminum chloride (AlCl3) catalyzes the reaction at 0–5°C, yielding 70–75% product after aqueous workup.

Reductive Amination with Methylamine

The ketone reacts with methylamine in methanol, followed by reduction with sodium cyanoborohydride (NaBH3CN) at pH 6–7. This one-pot process achieves 60–65% yield, though enantioselectivity remains moderate (60–70% ee) .

Table 3: Comparative Analysis of Synthetic Routes

MethodYieldPurityScalabilitySafety
Nucleophilic Substitution65–75%90–95%ModerateLow
Gabriel Synthesis72–80%95–98%HighHigh
Reductive Amination60–65%85–90%LowModerate

Challenges and Optimization Strategies

Byproduct Formation in Nucleophilic Substitution

Elimination reactions generate 1-phenoxy-1-propene as a major byproduct. Employing bulky bases (e.g., DBU) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppresses this pathway, improving yield by 10–15% .

Solvent Selection in Gabriel Synthesis

Replacing DMF with acetonitrile reduces side reactions, enhancing phthalimide intermediate purity to 98%. This modification also simplifies solvent recovery .

Enantioselective Reductive Amination

Chiral catalysts like (R)-BINAP-ruthenium complexes increase enantiomeric excess to 85–90%, though catalyst costs limit industrial adoption .

Eigenschaften

IUPAC Name

1-phenoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYFHRVPKIFGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313534
Record name 1-Phenoxy-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35205-54-0
Record name 1-Phenoxy-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35205-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylamine, 1-methyl-2-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035205540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35205-54-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenoxy-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-phenoxyethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.653
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Name
CC(COc1ccccc1)NC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Methyl-2-phenoxyethylamine
1-Methyl-2-phenoxyethylamine
1-Methyl-2-phenoxyethylamine
1-Methyl-2-phenoxyethylamine
1-Methyl-2-phenoxyethylamine
1-Methyl-2-phenoxyethylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.